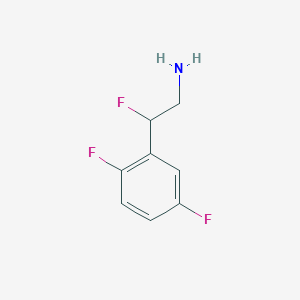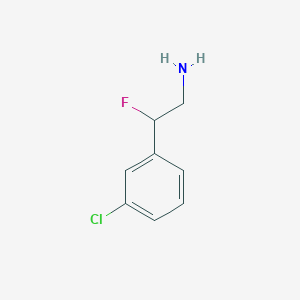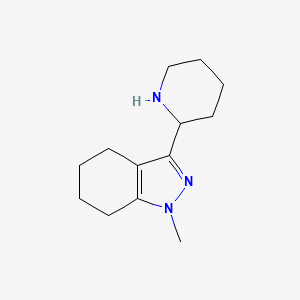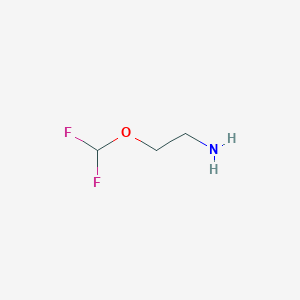
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring. These rings are likely to influence the compound’s reactivity and other properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole and pyridine rings could influence its polarity and solubility .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research shows that derivatives of pyrazole carbaldehyde compounds, such as 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, exhibit antimicrobial properties. A study conducted by Hamed et al. (2020) synthesized and characterized heteroaryl pyrazole derivatives, including Schiff bases of chitosan, and found significant antimicrobial activity against various bacteria and fungi. This implies the potential of such compounds in combating microbial infections.
Synthesis of Novel Compounds
These compounds are also utilized in the synthesis of novel chemical entities with potential pharmacological activities. For instance, El-Naggar et al. (2020) described the use of pyrazole-4-carbaldehyde as a starting material for synthesizing a series of potent inhibitors of 5α-reductase and aromatase. These findings highlight the compound's role in creating new therapeutic agents.
Cancer Research
Additionally, pyrazole carbaldehyde derivatives are being explored in cancer research. A study by Alam et al. (2017) designed and synthesized novel pyridine and pyrazole derivatives, demonstrating moderate to good cytotoxic activity against various human cancer cell lines. This research indicates the potential of these compounds in developing new anticancer drugs.
Mecanismo De Acción
Target of Action
Pyrazoles and pyridines are known to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, some pyrazole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Pyrazoles and pyridines can affect a variety of biochemical pathways depending on their specific targets. For instance, some pyrazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPWCEPEOJOGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)

![4-{[2-(Aminooxy)ethyl]amino}benzonitrile](/img/structure/B1470381.png)
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470382.png)




![Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate](/img/structure/B1470395.png)